2-Butoxy-1-methoxy-4-nitrobenzene

Description

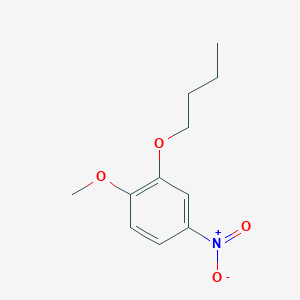

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIPERKKSAXIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298811 | |

| Record name | 2-Butoxy-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205067-45-4 | |

| Record name | 2-Butoxy-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205067-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxy-1-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques for 2 Butoxy 1 Methoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and aliphatic protons of 2-Butoxy-1-methoxy-4-nitrobenzene, are not available in the public domain.

Publicly accessible ¹³C NMR data, which would provide chemical shifts for the aromatic, methoxy (B1213986), and butoxy carbons, could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed IR absorption data, which would confirm the presence of key functional groups such as the nitro group (NO₂), ether linkages (C-O-C), and aromatic C-H bonds, is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight is known, specific mass spectrometry data, including the molecular ion peak (M⁺) and the fragmentation pattern, are not publicly documented.

Precise mass measurements from HRMS, which would confirm the elemental composition, have not been published in accessible sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the electronic transitions and the maximum absorption wavelengths (λmax) for this compound is not available.

Until such data is published in peer-reviewed scientific literature, a comprehensive and scientifically accurate article on the spectroscopic characterization of this compound cannot be compiled.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the analysis of nitroaromatic compounds, providing robust solutions for separating complex mixtures, assessing purity, and isolating specific components. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques routinely employed for the analysis of compounds structurally similar to this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of nitroaromatic compounds due to its high resolution and versatility. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Detailed Research Findings:

Research on related nitrophenols demonstrates the efficacy of RP-HPLC for their separation and quantification. nih.govnih.gov Isocratic methods, where the mobile phase composition remains constant, are often developed for their simplicity and reproducibility. nih.govchromatographyonline.com

Column: The stationary phase is typically a nonpolar C18 (octadecylsilyl) column, which provides excellent separation for moderately polar to nonpolar analytes. nih.govnih.gov Monolithic columns, such as the Chromolith RP-18e, have also been used, offering rapid separations in under 3.5 minutes for some nitrophenols. chromatographyonline.com

Mobile Phase: The mobile phase generally consists of a mixture of an organic solvent and an aqueous buffer. Common organic modifiers include acetonitrile (B52724) and methanol. chromatographyonline.comsielc.com The aqueous component is often a buffer, such as a citrate (B86180) or phosphate (B84403) buffer, to control the pH and ensure the consistent ionization state of the analytes. nih.govnih.gov For instance, a mobile phase of methanol-0.01 M citrate buffer (pH 6.2) in a 47:53 v/v ratio has been successfully used. nih.govresearchgate.net Ion-pairing agents like tetrabutylammonium (B224687) bromide (TBAB) may be added to the mobile phase to improve the retention and resolution of ionic analytes. nih.govresearchgate.net

Detection: Ultraviolet-Visible (UV-Vis) detection is standard, as the nitroaromatic functionality provides strong chromophores. The detection wavelength is optimized for maximum absorbance; for example, 290 nm has been used for the simultaneous detection of 4-nitrophenol (B140041) and its metabolites. nih.govresearchgate.net

Purity and Isolation: The technique allows for the validation of analytical methods by assessing parameters like linearity, precision (intra-day and inter-day), and accuracy. chromatographyonline.comresearchgate.net The high efficiency of HPLC also makes it suitable for preparative separations to isolate pure compounds for further study. sielc.com

Table 1: Illustrative HPLC Conditions for Analysis of Related Nitrophenols

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | Isocratic Ion-Pair RP-HPLC nih.govnih.gov | Isocratic RP-HPLC chromatographyonline.com |

| Column | C18 nih.govnih.gov | Chromolith RP-18e (monolithic) chromatographyonline.com |

| Mobile Phase | Methanol-0.01 M Citrate Buffer (pH 6.2) (47:53 v/v) with 0.03 M TBAB nih.govnih.gov | Acetonitrile-1% Phosphoric Acid (30:70) nih.gov |

| Flow Rate | 1.0 mL/min nih.govnih.gov | Not Specified |

| Detection | UV-Vis at 290 nm nih.govnih.gov | UV-Vis chromatographyonline.com |

| Internal Standard | 4-Ethylphenol nih.gov | 2-Chlorophenol chromatographyonline.com |

| Analysis Time | < 14 minutes nih.gov | < 3.5 minutes chromatographyonline.com |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific method for the determination of volatile and semi-volatile nitroaromatic compounds. nih.govmdpi.com This technique is well-suited for the trace-level detection and quantification of compounds like this compound in various matrices.

Detailed Research Findings:

GC methods have been extensively developed for a wide range of nitroaromatic compounds, including those found in environmental and biological samples. nih.govnih.gov

Column: The separation is typically achieved on a low-polarity capillary column, such as one coated with 100% dimethylpolysiloxane. dtic.mil These columns separate compounds based on their boiling points and interaction with the stationary phase.

Injection: For trace analysis, splitless injection is often used to introduce the maximum amount of analyte onto the column. mdpi.com For samples with very low concentrations, programmable temperature vaporization with large volume injection (PTV-LVI) can be employed to achieve extremely low detection limits, sometimes in the femtogram (fg) range. mdpi.com

Carrier Gas: Helium is a commonly used carrier gas for GC-MS applications. mdpi.com

Detection: Several detectors are suitable for nitroaromatic compounds.

Mass Spectrometry (MS): This is the most powerful detection method, providing both quantification and structural information for definitive identification. nih.gov Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for reliable detection at very low concentrations. mdpi.comnih.gov

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen-containing compounds, making it ideal for analyzing nitroaromatics with minimal interference from other compounds in the sample matrix. dtic.mil

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic groups like the nitro group, providing excellent sensitivity for these analytes.

Sample Preparation: Prior to GC analysis, a sample preparation step is often required to extract and pre-concentrate the analytes. This can involve liquid-liquid extraction or solid-phase extraction (SPE). chromatographyonline.com For water samples, stir bar sorptive extraction (SBSE) has proven effective for pre-concentration before GC-MS/MS analysis, achieving quantification limits in the nanogram per liter (ng/L) range. nih.gov

Table 2: Illustrative GC Conditions for Analysis of Related Nitroaromatic Compounds

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Technique | GC-MS/MS mdpi.com | GC-NPD dtic.mil |

| Column | Not specified, suitable for explosives analysis | Restek Crossbond 100% dimethyl polysiloxane (6 m x 0.53-mm i.d., 1.5 µm) dtic.mil |

| Injection | Splitless or PTV-LVI mdpi.com | Manual injection dtic.mil |

| Carrier Gas | Helium mdpi.com | Nitrogen (9.5 mL/min) dtic.mil |

| Detection | Mass Spectrometer (Secondary Reaction Monitoring) mdpi.com | Nitrogen-Phosphorus Detector (NPD) dtic.mil |

| Detection Limit | 8 to 333 fg/µL mdpi.com | < 1.0 µg/L (groundwater) dtic.mil |

| Application | Trace analysis of explosives in environmental samples mdpi.com | On-site analysis of explosives in soil and groundwater dtic.mil |

Computational Chemistry and Theoretical Investigations of 2 Butoxy 1 Methoxy 4 Nitrobenzene

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculation of the electronic structure and geometry of molecules.

Computational studies on various nitrobenzene (B124822) derivatives consistently show that the aromatic ring maintains a high degree of planarity. For instance, DFT calculations performed on nitrobenzene and its derivatives using the B3LYP functional with a 3-21G(d) basis set have demonstrated that the optimized structures are planar. unpatti.ac.id This planarity is a key feature of the benzene (B151609) ring and is largely preserved even with the addition of substituents.

For 2-Butoxy-1-methoxy-4-nitrobenzene, it is anticipated that the benzene ring, along with the nitro group and the oxygen atom of the methoxy (B1213986) group, will lie in the same plane. The butoxy group, with its flexible alkyl chain, will have several possible conformations. The most stable conformer would likely involve an arrangement that minimizes steric hindrance between the butoxy chain and the adjacent methoxy group, as well as with the nitro group across the ring. The dihedral angles involving the butoxy chain would be optimized to achieve the lowest energy state.

The introduction of substituents onto a benzene ring systematically alters the bond lengths and angles of the aromatic system. In a computational study of nitrobenzene and its derivatives, it was observed that the presence of substituents leads to an increase in certain bond lengths and a decrease in specific bond angles. unpatti.ac.id

For this compound, we can predict the following trends based on studies of related molecules:

C-N Bond: The bond between the ring carbon and the nitrogen of the nitro group is expected to be influenced by the electron-donating alkoxy groups. This may result in a slight elongation compared to unsubstituted nitrobenzene.

N-O Bonds: The two N-O bonds of the nitro group will likely be equivalent in length, characteristic of the resonance stabilization of the nitro group.

C-O Bonds: The C-O bonds of the methoxy and butoxy groups will exhibit typical lengths for aryl ethers.

Ring C-C Bonds: The C-C bonds within the benzene ring will show slight variations from the ideal 1.39 Å of benzene, influenced by the electronic effects of the three substituents.

The bond angles within the benzene ring are also expected to deviate from the ideal 120° of an unsubstituted ring to accommodate the steric and electronic demands of the substituents. For example, the C-C-C angle at the point of substitution for the bulky butoxy group might be slightly larger than 120°.

Table 1: Predicted Geometrical Parameters for this compound based on Analog Studies Note: These are predicted values based on general trends observed in substituted nitrobenzenes and have not been experimentally or computationally verified for this specific molecule.

| Parameter | Predicted Value/Range | Rationale |

| C-N Bond Length | ~1.48 - 1.50 Å | Influence of electron-donating groups. |

| N-O Bond Length | ~1.22 - 1.24 Å | Resonance in the nitro group. |

| C-O (methoxy) Bond Length | ~1.36 - 1.38 Å | Typical aryl-ether bond. |

| C-O (butoxy) Bond Length | ~1.37 - 1.39 Å | Typical aryl-ether bond. |

| Ring C-C Bond Lengths | ~1.38 - 1.41 Å | Distortion due to substituents. |

| O-N-O Bond Angle | ~123 - 125° | Characteristic of the nitro group. |

| C-C-N Bond Angle | ~118 - 120° | Steric and electronic effects. |

| Ring C-C-C Bond Angles | ~118 - 122° | Deviation from ideal 120°. |

Molecular Orbital Analysis (HOMO/LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. youtube.com

In nitroaromatic compounds, the HOMO is typically associated with the electron-rich aromatic ring and any electron-donating substituents, while the LUMO is often localized on the electron-withdrawing nitro group. researchgate.netresearchgate.net For this compound, the presence of two electron-donating alkoxy groups (butoxy and methoxy) would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the strong electron-withdrawing nitro group would lower the energy of the LUMO, making it a good electron acceptor and susceptible to nucleophilic attack.

The HOMO-LUMO gap is a critical parameter. A smaller gap suggests that the molecule is more polarizable and can be more reactive. In a study of various nitroaromatic compounds, the HOMO-LUMO energy values were calculated to understand their electronic behavior. researchgate.net While specific values for this compound are not available, we can infer that the presence of both electron-donating and electron-withdrawing groups would likely result in a relatively moderate HOMO-LUMO gap compared to unsubstituted benzene.

Table 2: Predicted Frontier Orbital Characteristics of this compound

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Primarily on the benzene ring and alkoxy groups | Site for electrophilic attack |

| LUMO | Primarily on the nitro group and the benzene ring | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and spectral properties |

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations can provide valuable insights into the reactivity of a molecule by mapping its electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface is a particularly useful tool for this purpose.

For substituted nitrobenzenes, the MEP surface typically shows a region of negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating these are sites for electrophilic attack. Conversely, a region of positive potential (blue) is often found over the hydrogen atoms of the aromatic ring and, in some cases, near the carbon atoms, suggesting these are sites for nucleophilic attack.

Studies on the addition of carbanions to substituted nitroarenes have shown that DFT calculations can provide good correlations between computed thermodynamic parameters and experimental reaction rates, aiding in the prediction of reaction outcomes. rsc.org

Predictive Modeling for Reaction Mechanisms and Kinetics

Theoretical modeling can be employed to elucidate reaction mechanisms and predict kinetic parameters. For reactions involving substituted nitrobenzenes, such as nucleophilic aromatic substitution or reduction of the nitro group, computational methods can map out the potential energy surface, identifying transition states and intermediates.

For this compound, a key reaction would be the reduction of the nitro group to an amino group, a common transformation for nitroaromatics. Computational studies on the hydrogenation of nitrobenzene have explored the reaction mechanism in detail. researchgate.net A similar approach could be applied to this compound to understand how the butoxy and methoxy substituents influence the reaction pathway and the energetics of the intermediates.

Furthermore, the kinetics of reactions, such as the intramolecular radical addition to substituted anilines (the product of nitro group reduction), have been investigated using DFT calculations. d-nb.info These studies highlight the importance of substituent effects on reaction rates. For this compound, the electronic and steric properties of the butoxy and methoxy groups would be expected to play a significant role in the kinetics of its reactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. These models often use descriptors derived from computational chemistry.

Numerous QSAR studies have been conducted on the toxicity of nitrobenzene derivatives. researchgate.netnih.govresearchgate.netnih.govcore.ac.uk These studies typically use a range of descriptors, including:

Hydrophobicity (logP): An important parameter for predicting the environmental fate and biological uptake of a compound.

Electronic Descriptors: Such as HOMO and LUMO energies, dipole moment, and various charge-based parameters. researchgate.net

Topological Descriptors: Which describe the size, shape, and branching of the molecule.

A QSAR model for a class of compounds including this compound could be developed to predict properties like its toxicity to various organisms or its environmental persistence. For example, a study on the toxicity of nitrobenzenes to Tetrahymena pyriformis used descriptors like the LUMO energy and hydrophobicity to build a predictive model. researchgate.net Given the structural similarity, it is plausible that the activity of this compound could be estimated using such established QSAR models for nitroaromatic compounds.

Chemical Reactivity and Reaction Pathways of 2 Butoxy 1 Methoxy 4 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) with Deactivating and Activating Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The facility and orientation of these reactions are profoundly influenced by the substituents already present on the aromatic ring. libretexts.org Substituents are broadly categorized as either activating or deactivating groups based on their effect on the reaction rate compared to benzene. numberanalytics.com

In the case of 2-Butoxy-1-methoxy-4-nitrobenzene, the benzene ring is substituted with two activating groups (butoxy and methoxy) and one deactivating group (nitro). Activating groups increase the rate of EAS by donating electron density to the ring, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction. libretexts.orgnumberanalytics.com Both the butoxy and methoxy (B1213986) groups are strong activators due to the resonance effect, where the lone pair of electrons on the oxygen atoms can be delocalized into the aromatic system. They are also ortho, para-directing, meaning they guide incoming electrophiles to the positions ortho and para to themselves. libretexts.org

Conversely, the nitro group is a strong deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, which destabilizes the arenium ion intermediate and slows down the reaction rate significantly. libretexts.orgyoutube.com The nitro group is a meta-director for electrophilic substitution. libretexts.orgnumberanalytics.com

Nucleophilic Aromatic Substitution (SNAr) with Alkoxy Leaving Groups

While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can make nucleophilic aromatic substitution (SNAr) possible. wikipedia.orgchemistrysteps.com The SNAr mechanism is a significant pathway for the substitution of leaving groups on an activated aromatic ring. wikipedia.org

For SNAr to occur, the ring must be activated by electron-withdrawing substituents, often nitro groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. numberanalytics.comwikipedia.org

In the context of this compound, an SNAr reaction could involve the displacement of one of the alkoxy groups (butoxy or methoxy) by another nucleophile. This specific type of SNAr reaction, where one alkoxy group is replaced by another, is known as transetherification. The reaction proceeds through a two-step addition-elimination mechanism. numberanalytics.com The first and typically rate-determining step is the addition of the incoming nucleophile to the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. numberanalytics.comchemistrysteps.com The negative charge of this complex is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (in this case, an alkoxide) is eliminated, and the aromaticity of the ring is restored.

The rate and regioselectivity of SNAr reactions are highly dependent on the nature and position of the substituents on the aromatic ring.

Electron-Withdrawing Groups: The presence of the nitro group at the para position to the methoxy group and meta to the butoxy group strongly activates the ring for nucleophilic attack, particularly at the carbon bearing the methoxy group. numberanalytics.comresearchgate.netlibretexts.org The nitro group stabilizes the intermediate Meisenheimer complex through resonance, which is a key requirement for the SNAr mechanism. numberanalytics.comwikipedia.org

Leaving Group Ability: The facility of the substitution also depends on the ability of the leaving group to depart. While alkoxides are not typically excellent leaving groups, the activation provided by the nitro group makes their displacement feasible. The relative leaving group ability of butoxide versus methoxide (B1231860) would influence which group is preferentially displaced.

Steric Effects: Steric hindrance can also play a role in determining the site of nucleophilic attack. numberanalytics.com The bulkier butoxy group might sterically hinder the approach of a nucleophile to the adjacent carbon atom, potentially favoring attack at the carbon bearing the less bulky methoxy group.

| Factor | Effect on SNAr Reaction of this compound |

| Nitro Group | Strong activator, stabilizes the Meisenheimer complex, directs attack ortho and para to itself. numberanalytics.comwikipedia.org |

| Alkoxy Groups | Act as leaving groups. Their relative ability to be displaced influences the reaction outcome. |

| Steric Hindrance | The bulkier butoxy group may disfavor nucleophilic attack at the C2 position. numberanalytics.com |

Reactions of the Nitro Group: Reduction Pathways to Amines and Other Nitrogen-Containing Functional Groups

The nitro group is a versatile functional group that can be reduced to a variety of other nitrogen-containing functionalities, most commonly an amino group. wikipedia.orgmasterorganicchemistry.com The reduction of aromatic nitro compounds is a particularly important transformation in organic synthesis as it provides access to anilines, which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.comindustrialchemicals.gov.au

A wide array of reducing agents and conditions can be employed for the reduction of the nitro group in this compound. The choice of reagent can allow for selective reduction to different products. wikipedia.org

Common methods for the reduction of aromatic nitro groups to amines include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite, sodium sulfide (B99878), or tin(II) chloride can also be used, sometimes offering greater chemoselectivity. wikipedia.orgcommonorganicchemistry.com For instance, sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Depending on the reaction conditions and the reducing agent used, the reduction of the nitro group can also yield other nitrogen-containing functional groups, such as hydroxylamines or azo compounds. wikipedia.org For example, treatment of nitroarenes with zinc metal can lead to the formation of N,N'-diarylhydrazines. wikipedia.org

| Reducing Agent/Method | Product | Notes |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Amine | A common and efficient method. wikipedia.orgcommonorganicchemistry.com |

| Metal in Acid (e.g., Fe, HCl) | Amine | A classic and reliable laboratory method. masterorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Amine | A mild reducing agent. wikipedia.org |

| Zinc Metal | N,N'-diarylhydrazine | Can be formed with excess zinc. wikipedia.org |

| Raney Nickel and Hydrazine | Aryl hydroxylamine | Reaction is typically carried out at low temperatures. wikipedia.org |

Reactions Involving the Alkoxy Moieties (Butoxy and Methoxy)

The butoxy and methoxy groups in this compound can also undergo specific reactions, most notably cleavage of the ether linkage.

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

The subsequent step depends on the nature of the alkyl group. libretexts.orglibretexts.org

For a primary alkyl group like in the butoxy and methoxy groups, the protonated ether will likely undergo an Sₙ2 reaction, where the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered alkyl carbon, displacing the alcohol.

If an excess of the strong acid is used, the initially formed alcohol can be further converted to the corresponding alkyl halide. libretexts.org

In the case of aryl alkyl ethers like this compound, the cleavage will always produce a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because the carbon-oxygen bond on the aromatic side is stronger, and nucleophilic attack does not readily occur at an sp²-hybridized aromatic carbon. libretexts.org Therefore, treatment of this compound with a strong acid like HI would lead to the cleavage of the alkyl-oxygen bond, forming the corresponding phenols and alkyl iodides.

Exploration of Radical Reactions and Electron Transfer Processes

The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic structure of the benzene ring and is the primary site of radical and electron transfer chemistry. The presence of electron-donating alkoxy groups (butoxy and methoxy) further modulates this reactivity.

Radical Reactions

Nitroaromatic compounds are known to undergo one-electron reduction to form nitro radical-anions (ArNO₂⁻). rsc.orgacs.org This process is a critical first step in the metabolic pathways of many nitroaromatic compounds and is often a prelude to their biological activity or toxicity.

The formation of the radical anion can be represented as:

ArNO₂ + e⁻ → ArNO₂⁻

While the nitro radical-anion itself is often described as relatively unreactive in terms of direct hydrogen abstraction or addition reactions, it is a key intermediate that can participate in further electron transfer reactions. acs.org A significant reaction pathway, particularly under aerobic conditions, is the transfer of an electron to molecular oxygen to generate a superoxide (B77818) radical (O₂⁻) and regenerate the parent nitroaromatic compound. rsc.org This "futile cycle" of reduction and re-oxidation can lead to the continuous production of reactive oxygen species (ROS), a state known as oxidative stress.

The stability and reactivity of the nitro radical-anion are influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methoxy and butoxy groups in this compound, can influence the electron density on the nitro group and thereby affect the stability of the radical anion.

Photochemical excitation of nitroaromatic compounds can also lead to radical reactions. rsc.org Upon absorption of UV light, nitroarenes can be promoted to an excited state, which can then participate in reactions such as hydrogen atom transfer (HAT) from a suitable donor, leading to the formation of a radical pair. Recent research has shown that photoexcited nitroarenes can mediate the hydroxylation of C-H bonds through a proposed mechanism involving HAT followed by radical recombination.

Electron Transfer Processes

ArNO₂ + 6e⁻ + 6H⁺ → ArNH₂ + 2H₂O

The energetics of the first electron transfer, described by the one-electron reduction potential (E¹(ArNO₂/ArNO₂⁻)), is a key parameter that governs the ease of reduction. This potential is influenced by the electronic nature of the substituents on the aromatic ring.

Flavoenzymes are a class of enzymes that can mediate both one- and two-electron reductions of nitroaromatic compounds. nih.gov These enzymatic reactions are crucial in the biological activation and detoxification of these compounds.

Electrochemical studies are also instrumental in understanding the electron transfer processes of nitroaromatic compounds. Techniques like cyclic voltammetry can be used to determine the reduction potentials and to study the stability of the radical-anion and other intermediates.

The presence of the butoxy and methoxy groups in this compound is expected to increase the electron density on the aromatic ring compared to nitrobenzene (B124822) itself. This would likely make the one-electron reduction potential more negative, meaning it would be slightly more difficult to reduce than unsubstituted nitrobenzene.

The following table summarizes the general reactivity of nitroaromatic compounds in radical and electron transfer reactions, which can be extrapolated to understand the expected behavior of this compound.

| Reaction Type | Reactants | Key Intermediates | Products | Influencing Factors |

| One-Electron Reduction | Nitroaromatic compound, electron donor (e.g., reductase enzyme) | Nitro radical-anion (ArNO₂⁻) | Nitro radical-anion | Reduction potential of the nitroaromatic compound, nature of the electron donor. |

| Futile Cycling (Aerobic) | Nitro radical-anion, Molecular Oxygen (O₂) | Superoxide radical (O₂⁻) | Nitroaromatic compound, Superoxide radical | Presence of oxygen, redox potential of the ArNO₂/ArNO₂⁻ couple. |

| Multi-Electron Reduction | Nitroaromatic compound, reducing agent (e.g., NaBH₄, catalytic hydrogenation) | Nitroso (ArNO), Hydroxylamine (ArNHOH) | Amine (ArNH₂) | pH, nature of the reducing agent. |

| Photochemical Reaction | Nitroaromatic compound, UV light, H-donor | Excited state nitroarene, radical pair | Hydroxylated products, rearranged products | Wavelength of light, presence of H-donors. |

Advanced Research Applications of 2 Butoxy 1 Methoxy 4 Nitrobenzene As a Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the butoxy, methoxy (B1213986), and nitro groups on the benzene (B151609) ring makes 2-Butoxy-1-methoxy-4-nitrobenzene a versatile precursor for a range of more complex organic structures. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the alkoxy groups can direct electrophilic substitution and be subjected to cleavage or modification.

Precursor for Pharmacologically Relevant Scaffolds and Intermediates

While direct evidence of this compound being a precursor for currently marketed drugs is not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The core, a substituted dialkoxy-nitrobenzene, is a common feature in molecules designed for various therapeutic targets. For instance, related nitroaromatic compounds are utilized as intermediates in the synthesis of pharmaceuticals. The nitro group can be readily reduced to an amino group, a key functional group in many bioactive molecules, which can then be further functionalized.

A related compound, 1-(2-Methoxyethyl)-4-nitrobenzene, serves as an important intermediate in the synthesis of more complex organic molecules with potential biological applications. Its nitro group can be reduced to an amine, and the methoxyethyl group can undergo substitution, making it a versatile building block for creating derivatives with potential therapeutic applications in drug design. This highlights the potential of similarly substituted nitrobenzenes, like this compound, to serve as precursors for pharmacologically relevant scaffolds.

The synthesis of a structurally analogous compound, 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene, starting from 2-methoxy-5-nitrophenol, has been reported. chemicalbook.com This intermediate, with its reactive chloropropoxy chain, is designed for further elaboration, likely to introduce nitrogen-containing heterocycles or other pharmacologically important functional groups. This underscores the utility of such substituted nitroaromatics in building complex molecules with potential bioactivity.

Synthesis of Other Aromatic Derivatives (e.g., nitrones, polysubstituted benzenes)

The synthesis of polysubstituted benzenes is a fundamental aspect of organic chemistry, and compounds like this compound are valuable starting materials in this endeavor. The existing substituents guide the regiochemistry of subsequent reactions, allowing for the controlled introduction of additional functional groups to create highly substituted aromatic rings.

Nitrones, which are valuable 1,3-dipoles in cycloaddition reactions for the synthesis of five-membered heterocycles, can be synthesized from the oxidation of secondary amines. While a direct synthesis of a nitrone from this compound is not explicitly detailed, a general method involves reacting a secondary amine with a peroxide in the presence of a metal catalyst. google.com For example, the oxidation of 4-hydroxymorpholine (B1657652) with various oxidizing agents yields the corresponding heterocyclic nitrone. rsc.org The reduction of the nitro group in this compound to an amine, followed by N-alkylation and subsequent oxidation, would provide a pathway to nitrones derived from this scaffold.

The synthesis of azoxybenzenes, another class of aromatic derivatives, can be achieved from nitrobenzenes. A highly selective preparation of azoxybenzenes from nitrobenzenes has been reported using visible-light irradiation in flow microreactors. rsc.org Another approach involves a direct photochemical method for the one-pot, catalyst- and additive-free synthesis of azoxybenzene (B3421426) and its derivatives from nitrobenzene (B124822) building blocks at room temperature. chemrxiv.org

Methodological Development in Organic Synthesis

The unique electronic and steric properties of this compound make it an interesting substrate for the development of new synthetic methods in organic chemistry.

Development of Green Chemistry Approaches in its Synthesis or Derivatization (e.g., solvent-free conditions, microwave assistance)

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of aromatic compounds. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. at.uanih.govnih.gov

The synthesis of nitrobenzene itself has been achieved using microwave irradiation with a sulfated natural zeolite as a solid acid catalyst, highlighting a green approach to the preparation of the core nitroaromatic structure. researchgate.net Furthermore, microwave assistance has been successfully employed in the synthesis of various heterocyclic compounds and in nucleophilic aromatic substitution reactions, which are relevant to the derivatization of this compound. nih.gov For example, the synthesis of quinoline-fused 1,4-benzodiazepines and benzimidazoles has been shown to be more efficient under microwave irradiation. nih.govnih.gov A study on the microwave-assisted synthesis of p-methoxycinnamamides and p-methoxy-β-nitrostyrenes also demonstrates the utility of this technology for modifying related aromatic structures. researchgate.net The reduction of nitrobenzene, a key transformation of the title compound, has been studied using green-synthesized iron nanoparticles. researchgate.net

The synthesis of azoxybenzenes from nitrosobenzenes has been achieved with high yields using a cost-effective catalyst in water at room temperature, representing an environmentally friendly approach. nih.gov

Investigations into Structure-Reactivity Relationships in Aromatic Ethers

The reactivity of aromatic ethers like this compound is governed by the interplay of the electronic effects of its substituents. The electron-donating alkoxy groups and the electron-withdrawing nitro group create a complex electronic environment that influences the regioselectivity and rate of chemical reactions.

The chemical reactivity of α,β-unsaturated carbonyl compounds, which share some electronic features with activated aromatic systems, has been shown to correlate with their biological activity. nih.gov For instance, the reactivity of chalcones with thiols, a Michael-type addition, is a key factor in their ability to induce the expression of antioxidant enzymes. nih.gov This principle can be extended to understand how the electrophilic and nucleophilic character of different positions on the this compound ring might influence its interactions with biological macromolecules.

The synthesis and reactivity of pyridazine-coordinated diiron bridging carbene complexes have been studied, providing insights into the electronic effects of substituents on the reactivity of the metal center and the attached organic ligands. rsc.org Although not directly involving this compound, such studies on complex organometallic systems contribute to a broader understanding of structure-reactivity relationships in substituted aromatic compounds.

Future Research Directions and Unexplored Avenues for 2 Butoxy 1 Methoxy 4 Nitrobenzene

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

Currently, detailed synthetic procedures for 2-Butoxy-1-methoxy-4-nitrobenzene are not described in peer-reviewed journals. While it is likely produced through standard etherification and nitration reactions common in organic chemistry, research into optimizing these pathways for efficiency and sustainability is a key area for future work.

Future research could focus on:

Green Chemistry Approaches: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.

Catalyst Development: Designing and testing novel catalysts, including solid-supported catalysts or nanocatalysts, to improve reaction rates, selectivity, and ease of separation.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer advantages in terms of safety, scalability, and process control compared to batch reactions.

Alternative Starting Materials: Exploring synthetic routes from bio-based precursors to enhance the sustainability profile of the compound.

A systematic study of reaction conditions, including temperature, reaction time, and stoichiometry, would be essential to maximize yield and purity while minimizing waste.

Advanced Spectroscopic Investigations (e.g., Solid-State NMR, Cryo-Electron Microscopy)

A thorough characterization of this compound using a suite of modern spectroscopic techniques is fundamental to understanding its structural and electronic properties. While basic analytical data may exist with chemical suppliers, in-depth academic studies are absent.

Future spectroscopic investigations should include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies in various solvents would be required to unambiguously assign all proton and carbon signals. Solid-state NMR could provide valuable information on the compound's conformation and packing in the solid state.

Vibrational Spectroscopy: Detailed analysis of the Infrared (IR) and Raman spectra would help in identifying characteristic vibrational modes associated with the nitro, ether, and aromatic functionalities.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is needed to confirm the exact molecular weight and elemental composition. Fragmentation studies could elucidate the compound's stability and decomposition pathways.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice.

Cryo-Electron Microscopy (Cryo-EM): While typically used for large biomolecules, advancements in Microcrystal Electron Diffraction (MicroED) could potentially be applied to obtain structural information from very small crystals of this compound if suitable single crystals for X-ray diffraction cannot be grown.

Table 1: Basic Molecular Information for this compound

| Property | Value |

| CAS Number | 205067-45-4 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 225.24 g/mol |

This data is based on information from chemical suppliers as dedicated research findings are not available.

In-depth Theoretical Studies on Reaction Dynamics and Catalysis

Computational chemistry offers a powerful tool to complement experimental research by providing insights into the electronic structure, reactivity, and potential applications of this compound.

Future theoretical studies could involve:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other ab initio methods to calculate the optimized molecular geometry, electronic properties (such as HOMO-LUMO gap and electrostatic potential), and spectroscopic parameters (NMR chemical shifts, vibrational frequencies).

Reaction Mechanism Elucidation: Modeling potential synthetic and derivatization reactions to understand the transition states, activation energies, and thermodynamic favorability of different pathways.

Catalyst Interaction Modeling: Simulating the interaction of this compound with potential catalysts to guide the design of more efficient synthetic processes.

Prediction of Properties: Using quantitative structure-activity relationship (QSAR) models to predict potential biological activities or other properties based on the compound's structure.

Exploration of New Chemical Transformations and Derivatizations

The functional groups present in this compound—the nitro group, the aromatic ring, and the two ether linkages—offer multiple avenues for further chemical modification. Exploring these transformations could lead to the synthesis of a library of new compounds with potentially interesting properties.

Key areas for exploration include:

Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation that would yield 2-Butoxy-1-methoxy-4-aminobenzene. This resulting aniline (B41778) derivative could serve as a valuable building block for the synthesis of dyes, polymers, and pharmaceutically active molecules.

Nucleophilic Aromatic Substitution: Investigating the displacement of the nitro group or other substituents on the aromatic ring with various nucleophiles.

Electrophilic Aromatic Substitution: Studying the introduction of additional substituents onto the benzene (B151609) ring to further functionalize the molecule.

Ether Cleavage: Selectively cleaving one or both of the ether linkages to generate hydroxylated derivatives, which could be important precursors for other compounds.

The systematic exploration of these and other chemical reactions will be crucial in defining the synthetic utility of this compound and uncovering potential applications for its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butoxy-1-methoxy-4-nitrobenzene, and how do reaction conditions influence yield?

- The synthesis of nitro-substituted benzene derivatives typically involves sequential functionalization. For example, nitration of a pre-functionalized benzene ring (e.g., 1-methoxy-2-butoxybenzene) requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration or ring degradation. Temperature (<5°C) and stoichiometry are critical for regioselectivity at the para position .

- Post-synthesis purification may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Yield optimization studies should compare batch vs. flow reactor setups to mitigate exothermic risks .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- ¹H NMR : The methoxy (-OCH₃) group typically resonates at δ 3.8–4.0 ppm, while butoxy (-OC₄H₉) protons appear as a multiplet at δ 1.0–1.7 ppm. The nitro group’s electron-withdrawing effect deshields adjacent aromatic protons (δ 8.0–8.5 ppm for H-3 and H-5) .

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro-group presence. Ether C-O stretches appear at ~1250 cm⁻¹ .

- MS : High-resolution mass spectrometry (HRMS) should show [M+H]⁺ at m/z 255.1212 (C₁₁H₁₅NO₄⁺). Fragmentation patterns include loss of butoxy (-C₄H₉O) or methoxy (-OCH₃) groups .

Q. What safety protocols are essential for handling nitroaromatic intermediates like this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Engineering Controls : Conduct reactions in fume hoods with blast shields. Install emergency showers/eyewash stations. Store the compound away from reducing agents to prevent explosive decomposition .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the nitration of 2-butoxy-1-methoxybenzene?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution. Nitronium ion (NO₂⁺) attack is directed by electron-donating groups (methoxy, butoxy). The para position to the methoxy group is favored due to lower activation energy (ΔG‡ ~25 kcal/mol vs. meta ΔG‡ ~30 kcal/mol) .

- Solvent effects (e.g., polar aprotic vs. sulfuric acid) modulate transition-state stabilization. Molecular dynamics simulations can validate solvent choice for experimental reproducibility .

Q. What strategies address contradictions in experimental vs. theoretical spectral data for nitroaromatics?

- Case Study : If experimental ¹³C NMR shows unexpected shifts (e.g., C-4 nitro carbon at δ 148 ppm vs. predicted δ 145 ppm), reassess solvent polarity or aggregation effects. Cross-validate with X-ray crystallography (e.g., SHELXL refinement ).

- Statistical Analysis : Use multivariate analysis (PCA or PLS) to correlate substituent electronic parameters (Hammett σ) with spectral deviations. Contradictions may arise from neglected steric effects in simplified models .

Q. How does the steric bulk of the butoxy group influence reactivity in SNAr (nucleophilic aromatic substitution) reactions?

- The tert-butoxy group in analogous compounds (e.g., 1-(tert-butoxy)-4-(2-methoxyethyl)benzene ) creates steric hindrance, reducing SNAr rates at the ortho position. For this compound, nucleophilic attack (e.g., by amines) occurs preferentially at the less-hindered para-nitro position. Kinetic studies (Eyring plots) quantify activation entropy differences (~ΔS‡ = 15 J/mol·K for hindered vs. unhindered sites) .

Q. What are the challenges in scaling up the synthesis of this compound for batch vs. continuous flow systems?

- Batch Reactors : Exothermic nitration steps require precise temperature control (jacketed reactors with cryogenic cooling) to avoid thermal runaway. Post-reaction quenching with ice/water is critical .

- Flow Chemistry : Microreactors enhance heat dissipation and mixing efficiency, improving yield (from 60% to 85% in pilot studies). However, precipitated solids (e.g., spent acids) may clog channels, necessitating in-line filtration .

Key Research Gaps

- Toxicity Profiling : Limited data on ecotoxicology (e.g., Daphnia magna LC₅₀) and biodegradability in aqueous systems.

- Advanced Applications : Potential as a photoaffinity label in proteomics remains unexplored due to nitro group instability under UV light.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.